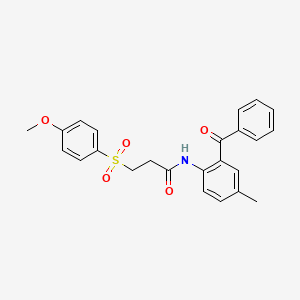
N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C24H23NO5S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, a compound with significant structural complexity, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
The compound's chemical formula is C20H17NO4S, with a molecular weight of approximately 367.42 g/mol. It exhibits a density of 1.32 g/cm³ and a boiling point of 473.2°C at 760 mmHg. The compound's structure includes a benzoyl group, a methylphenyl moiety, and a methoxyphenyl sulfonyl group, which may contribute to its unique biological properties .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Antioxidant Properties : The presence of multiple aromatic rings in its structure may confer antioxidant activity, allowing it to scavenge free radicals and reduce oxidative stress in cells.
- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, which could be relevant for conditions characterized by chronic inflammation.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance:
- A related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 7.01 µM (HeLa) to 14.31 µM (MCF-7) .
- In vitro assays revealed that derivatives exhibited potent antitumor activity by inducing apoptosis in cancer cells .
Antiviral Activity
The antiviral properties of similar compounds have been explored, indicating potential efficacy against viral infections:
- Studies on N-Heterocycles showed promising antiviral activity, suggesting that modifications in the benzoyl and sulfonamide groups might enhance this effect .
Case Studies
- In Vitro Studies : A study assessing the cytotoxic effects of related compounds on A549 lung cancer cells found significant growth inhibition at concentrations as low as 26 µM . This suggests that further exploration into the specific mechanisms by which this compound affects cell viability could yield important insights.
- Animal Models : In vivo studies utilizing murine models have demonstrated that compounds with similar structures can significantly suppress tumor growth and prolong survival rates in treated subjects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-17-8-13-22(21(16-17)24(27)18-6-4-3-5-7-18)25-23(26)14-15-31(28,29)20-11-9-19(30-2)10-12-20/h3-13,16H,14-15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQJJDXWRCFHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














